1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For example, 4-methoxyphenylacetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(4-methoxyphenyl)-1H-tetrazole.
Piperazine Derivative Synthesis: The piperazine ring can be introduced by reacting the tetrazole derivative with piperazine in the presence of a suitable base like potassium carbonate.
Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(4-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone.
Reduction: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanol.
Substitution: 1-(4-((1-(4-aminophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone.
Scientific Research Applications
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. The piperazine ring can enhance the compound’s solubility and bioavailability, while the methoxyphenyl group can interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared with other compounds that have similar structural features:
1-(4-methoxyphenyl)piperazine: Lacks the tetrazole ring, which may reduce its binding affinity to certain targets.
1-(4-((1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: The hydroxyl group can form additional hydrogen bonds, potentially altering its biological activity.
1-(4-((1-(4-aminophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: The amino group can increase the compound’s basicity and reactivity.
These comparisons highlight the unique features of this compound, such as its combination of a tetrazole ring and a methoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-12(22)20-9-7-19(8-10-20)11-15-16-17-18-21(15)13-3-5-14(23-2)6-4-13/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVGAPJSYIQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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